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Compound of Interest

Compound Name: Zincophorin

Cat. No.: B1251523 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the

stereoselective synthesis of key fragments of Zincophorin, a polyether ionophore antibiotic.

The methodologies outlined are based on recently published, state-of-the-art synthetic

strategies, emphasizing high stereocontrol and efficiency.

I. Synthesis of the C1-C11 Fragment via Allylic
Alkylation of a Planar Chiral Iron Complex
The construction of the C1-C11 fragment of Zincophorin can be effectively achieved through a

highly regio- and stereoselective allylic alkylation. This key step involves the addition of an α-

alkoxyalkylcopper(I) reagent to a planar chiral, neutral π-allyl iron complex, which ensures

precise control of the stereochemistry.[1][2]
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Caption: Workflow for the synthesis of the C1-C11 fragment.

Experimental Protocol: Stereoselective Allylic Alkylation
Materials:

Planar chiral, neutral π-allyl iron complex

α-Alkoxyalkylcopper(I) reagent

Anhydrous THF
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Anhydrous diethyl ether

Quenching solution (e.g., saturated aqueous NH4Cl)

Standard glassware for air- and moisture-sensitive reactions

Procedure:

In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve

the planar chiral π-allyl iron complex in anhydrous THF.

Cool the solution to the specified reaction temperature (typically between -78 °C and 0 °C).

In a separate flask, prepare the α-alkoxyalkylcopper(I) reagent according to standard

literature procedures.

Slowly add the freshly prepared copper reagent to the solution of the iron complex via

cannula.

Stir the reaction mixture at the specified temperature for the required duration, monitoring the

reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by the slow addition of a saturated aqueous

ammonium chloride solution.

Allow the mixture to warm to room temperature and extract the product with diethyl ether.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired C1-

C11 fragment precursor.
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Step Reactants Product Yield (%)
Diastereom
eric Ratio
(d.r.)

Enantiomeri
c Excess
(e.e.) (%)

Allylic

Alkylation

Planar chiral

iron complex,

α-

alkoxyalkylco

pper(I)

reagent

Alkylated

intermediate
>90 >95:5 >98

Further

Transformatio

ns

Alkylated

intermediate

C1-C11

Fragment
70-85 >95:5 >98

II. Synthesis of the C13-C25 Fragment via Redox-
Triggered Anti-Crotylation
A highly efficient method for the synthesis of the C13-C25 fragment of Zincophorin methyl

ester involves a direct redox-triggered anti-crotylation of an allylic alcohol.[3][4] This strategy

allows for the stereoselective formation of the C18-C19 stereodiad.[3][4]
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Caption: Catalytic cycle for redox-triggered anti-crotylation.
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Experimental Protocol: Direct Redox-Triggered Anti-
Crotylation
Materials:

Allylic alcohol precursor (e.g., compound 5 in Krische et al.)[3]

Iridium catalyst (e.g., [Ir(cod)Cl]2)

Chiral ligand (e.g., (R)-SEGPHOS)

Crotyl acetate

Base (e.g., Cs2CO3)

Anhydrous solvent (e.g., THF or 1,4-dioxane)

Procedure:

To an oven-dried Schlenk tube, add the iridium catalyst, chiral ligand, and base under an

inert atmosphere.

Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to

generate the active catalyst.

Add the allylic alcohol precursor and the crotyl acetate to the reaction mixture.

Heat the reaction to the specified temperature (e.g., 80 °C) and stir for the required time,

monitoring by TLC.

After completion, cool the reaction to room temperature and filter through a pad of Celite,

rinsing with ethyl acetate.

Concentrate the filtrate under reduced pressure.

Purify the residue by flash column chromatography on silica gel to yield the homoallylic

alcohol product.
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Quantitative Data Summary for C13-C25 Fragment
Synthesis

Step Reactants Product Yield (%)
Diastereomeri
c Ratio (d.r.)

Anti-Crotylation
Allylic alcohol 5,

Crotyl acetate

Homoallylic

alcohol 6
75-85 5.5:1

Cross-

Metathesis

Homoallylic

alcohol 6, 4-iodo-

1-butene

Fragment A

precursor
80-90 -

Further

Elaboration

Fragment A

precursor

C13-C25

Fragment

60-70 (over

several steps)
-

III. Two-Directional Synthesis of the C4-C12
Fragment
A notable advancement in the synthesis of Zincophorin fragments is the use of a two-

directional double anti-crotylation of 2-methyl-1,3-propane diol. This highly step-economical

method directly assembles the triketide stereopolyad spanning C4-C12.[3][5][6]
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Caption: Bidirectional synthesis of the C4-C12 fragment.

Experimental Protocol: Two-Directional Double Anti-
Crotylation
Materials:

2-methyl-1,3-propane diol

Iridium catalyst system (as described above)

Crotyl acetate

Anhydrous solvent

Procedure:
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Prepare the active iridium catalyst in a Schlenk tube as previously described.

Add 2-methyl-1,3-propane diol and an excess of crotyl acetate to the catalyst mixture.

Heat the reaction mixture and stir for the duration required for the double addition to occur.

Monitor the formation of the di-crotylated product by TLC or GC-MS.

Upon completion, work up the reaction as described for the mono-crotylation.

Purify the resulting diol by column chromatography.

The purified diol is then subjected to iodoetherification to differentiate the terminal olefins and

complete the synthesis of the C4-C12 fragment.

Quantitative Data Summary for C4-C12 Fragment
Synthesis

Step Reactants Product Yield (%)
Diastereomeri
c Ratio (d.r.)

Double Anti-

Crotylation

2-methyl-1,3-

propane diol,

Crotyl acetate

Di-crotylated

adduct 2b
70-80 >20:1

Iodoetherification Adduct 2b Iodoether 7 85-95 -

These protocols provide a foundation for the stereoselective synthesis of key Zincophorin
fragments. For full experimental details, including characterization data, it is recommended to

consult the supporting information of the cited literature.[2][3][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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